N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303106-80-1
VCID: VC15677503
InChI: InChI=1S/C16H14ClN5O/c1-22-8-2-3-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-6-12(17)7-5-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10+
SMILES:
Molecular Formula: C16H14ClN5O
Molecular Weight: 327.77 g/mol

N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide

CAS No.: 303106-80-1

Cat. No.: VC15677503

Molecular Formula: C16H14ClN5O

Molecular Weight: 327.77 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide - 303106-80-1

Specification

CAS No. 303106-80-1
Molecular Formula C16H14ClN5O
Molecular Weight 327.77 g/mol
IUPAC Name N-[(E)-(4-chlorophenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C16H14ClN5O/c1-22-8-2-3-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-6-12(17)7-5-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10+
Standard InChI Key MMCDFYRPLROSNM-VCHYOVAHSA-N
Isomeric SMILES CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl
Canonical SMILES CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

Introduction

Synthesis

The synthesis of N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide typically involves a condensation reaction between 4-chlorobenzaldehyde and 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide under acidic conditions. This reaction can be represented as follows:

4-chlorobenzaldehyde+5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazideN’-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide\text{4-chlorobenzaldehyde} + \text{5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide} \rightarrow \text{N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide}

Chemical Reactions

The compound can undergo several chemical reactions, including:

  • Oxidation: Can be oxidized to form oxides using agents like potassium permanganate.

  • Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives using sodium borohydride.

  • Substitution: The chlorobenzylidene moiety is susceptible to nucleophilic substitution reactions.

Biological Significance

N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide has been studied for its potential biological activities, including:

  • Antimicrobial properties: It shows promise against various microbial strains.

  • Anticancer activity: Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Applications

The compound has several applications in different fields:

  • Medicinal Chemistry: Investigated as a lead compound for drug development due to its bioactive properties.

  • Material Science: Serves as an intermediate in synthesizing more complex molecules.

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